4-Amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential pharmacological activities, particularly as an anticancer agent. This compound belongs to the pyrrolopyridine family, which is characterized by a fused pyrrole and pyridine structure. The unique structural features of 4-amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde contribute to its biological activity, making it a subject of interest for further research and development.
4-Amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde is classified under the broader category of pyrrolopyridines. These compounds are often synthesized through various chemical reactions involving pyrrole and pyridine derivatives. They are recognized for their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of this compound can be traced back to studies focusing on substituted pyrrolopyridines, highlighting its relevance in drug discovery and development .
The synthesis of 4-amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde typically involves multi-step reactions starting from simpler precursors. Key methods include:
The synthesis may also involve modifications such as the introduction of functional groups through electrophilic aromatic substitutions or cross-coupling reactions. For example, the use of iron powder in combination with acetic acid has been noted as an effective method for synthesizing intermediates leading to 4-amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde .
The molecular structure of 4-amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde can be described as follows:
The structural representation can be visualized using chemical drawing software or databases like PubChem or ChemSpider, which provide detailed information about its stereochemistry and bonding configurations .
4-Amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde is involved in various chemical reactions that enhance its utility in synthetic chemistry:
These reactions are often facilitated by specific reagents and conditions tailored to achieve high yields and selectivity in product formation .
The mechanism of action for compounds like 4-amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde typically involves interaction with biological targets such as enzymes or receptors:
Studies have shown that modifications in the molecular structure can significantly impact binding affinity and biological activity, making structure-activity relationship studies crucial for drug development .
The physical and chemical properties of 4-amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde include:
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications in medicinal chemistry .
4-Amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde has several scientific uses:
The ongoing research into its properties and applications continues to reveal new possibilities for this compound in various fields of science .
Pyrrolopyridines represent a privileged class of nitrogen-containing heterocycles in medicinal chemistry, comprising six isomeric frameworks where pyrrole and pyridine rings fuse at different positions. Among these, the pyrrolo[3,2-c]pyridine isomer – particularly 4-amino-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde – has emerged as a structurally distinctive scaffold due to its electronic profile and hydrogen-bonding capabilities. This compound (molecular formula: C8H7N3O, CAS: 885272-36-6) features an electron-rich pyrrole unit fused to an electron-deficient pyridine ring, creating an amphoteric system capable of diverse non-covalent interactions with biological targets [1] [4]. The 2-carbaldehyde and 4-amino groups serve as versatile handles for synthetic elaboration, enabling precise modulation of physicochemical properties including solubility, polarity, and lipophilicity [4] [7].
Natural products containing pyrrolopyridine cores, such as the topoisomerase inhibitor camptothecin and the antiviral alkaloid mappicine, historically validated this scaffold's bioactivity potential. Synthetic derivatives like vemurafenib (a B-Raf inhibitor) and pexidartinib further demonstrate the therapeutic relevance of pyrrolopyridine-based pharmacophores in oncology [4] [7]. The 4-amino-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde derivative specifically benefits from:
The structural mimicry of purine nucleotides enables pyrrolopyridine derivatives to compete with ATP in the catalytic pockets of kinases – a property exploited in designing 4-amino-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde derivatives. Acetyl-CoA carboxylase 1 (ACC1), a rate-limiting enzyme in fatty acid synthesis, represents a prime oncology target due to its overexpression in numerous cancers (colon, prostate, ovarian). ACC1-driven lipogenesis provides membrane components and signaling molecules essential for tumor proliferation and survival [3]. Research demonstrates that pyrrolo[3,2-c]pyridine-based inhibitors selectively disrupt ACC1's malonyl-CoA production, inducing metabolic stress in cancer cells without affecting normal cells' energy homeostasis [3].
Table 1: Key Kinase Targets for Pyrrolo[3,2-c]pyridine Derivatives
Kinase Target | Biological Role in Cancer | Inhibition Mechanism |
---|---|---|
ACC1 | Fatty acid biosynthesis precursor production | Competitive ATP inhibition |
PKB/Akt | Regulates proliferation/survival via PI3K pathway | Allosteric modulation or ATP-competitive inhibition |
FGFR | Drives tumor growth, angiogenesis, metastasis | ATP-binding site disruption |
BRAF | Activates MAPK signaling cascade | Selective ATP-competitive inhibition |
Beyond ACC1, this scaffold shows promise against other oncology-relevant kinases:
The therapeutic exploration of pyrrolo[3,2-c]pyridine derivatives evolved through three distinct phases:
Table 2: Evolution of Key Pyrrolo[3,2-c]pyridine Derivatives in Oncology Research
Time Period | Key Compound | Target/Activity | Advancement |
---|---|---|---|
2000–2010 | Variolin B analogs | Antiproliferative (nanomolar IC50) | Validated scaffold bioactivity |
2010–2015 | HTS-derived ACC1 inhibitors (e.g., 1a) | ACC1 (IC50 ≈ 10 μM) | Provided initial lead structures |
2015–2020 | Optimized carboxamides (e.g., 1c) | ACC1 (IC50 = 820 nM) | Improved potency & cellular activity |
2020–Present | 4-Amino-2-carbaldehyde derivatives | Multikinase inhibition | Tunable selectivity profiles |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8